2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate
Description
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate (CAS: 141-20-8, EC: 205-468-1) is an ester derivative of cyclohexanecarboxylic acid, featuring a 2-(2-hydroxyethoxy)ethyl alcohol moiety. Its molecular structure combines a hydrophobic cyclohexane ring with a hydrophilic polyether chain, making it a versatile compound for applications requiring balanced solubility. The hydroxyethoxy group enhances its compatibility with polar solvents and polymers, distinguishing it from simpler alkyl esters.
Properties
CAS No. |
22735-97-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h10,12H,1-9H2 |
InChI Key |
IBDLWKKCNXTUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions helps in achieving large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 2-(2-Hydroxyethoxy)ethyl Ester Series
The compound belongs to a family of glycol esters with the general formula 2-(2-hydroxyethoxy)ethyl [acid] , where the acid moiety varies. Key analogues include:
Key Differences :
- Hydrogen Bonding: The hydroxyethoxy group in the target compound increases hydrophilicity compared to non-hydroxyethyl esters like ethyl cyclohexanecarboxylate (CAS: 1655-07-8) .
Cyclohexane-Based Esters with Alternative Substituents
Ethyl 2-Oxocyclohexanecarboxylate (CAS: 1655-07-8)
- Structure : Contains a ketone group at the 2-position of the cyclohexane ring.
- Properties : Higher melting point (101°C) due to crystallinity from the oxo group .
- Applications : Intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals) .
Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (CAS: 84-71-9)
- Structure : Diester with branched alkyl chains.
- Properties : Higher molecular weight (396.6 g/mol) and viscosity, suited for plasticizers .
- Safety: Limited hazard data; classified as non-reactive in polymer matrices .
2-Ethylhexyl Cyclohexenecarboxylate (CAS: 63302-64-7)
Functional Group Comparisons
Biological Activity
2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H20O4
- CAS Number : 22735-97-3
- Molecular Weight : 216.28 g/mol
The biological activity of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities and receptor functions, influencing several biochemical pathways.
Potential Mechanisms Include:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.
Biological Activities
Recent studies have highlighted various biological activities associated with 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate:
-
Antimicrobial Properties :
- In vitro studies suggest that the compound exhibits significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects :
- Cytotoxicity Studies :
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
